molecular formula C8H7N3O2S2 B5881689 methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate

methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No. B5881689
M. Wt: 241.3 g/mol
InChI Key: UUJXKTANDIUCNX-UHFFFAOYSA-N
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Description

Methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate, commonly known as BTH, is a synthetic chemical compound that has been extensively studied for its potential applications in the field of plant protection. BTH belongs to the class of thiadiazole compounds and has been shown to induce systemic acquired resistance (SAR) in plants, which enhances their natural defense mechanisms against various pathogens.

Mechanism of Action

The exact mechanism of action of BTH is not fully understood, but it is believed to involve the activation of several signaling pathways in plants. BTH is thought to induce the expression of various defense-related genes, which leads to the production of defense compounds such as phytoalexins, pathogenesis-related (PR) proteins, and reactive oxygen species (ROS). These defense compounds are then transported throughout the plant, providing protection against various pathogens.
Biochemical and Physiological Effects:
BTH has been shown to have several biochemical and physiological effects on plants. It has been shown to increase the activity of certain enzymes, such as peroxidase and phenylalanine ammonia-lyase (PAL), which are involved in the production of defense compounds. BTH has also been shown to alter the lipid composition of plant membranes, which can affect their permeability and stability. Additionally, BTH has been shown to induce changes in the expression of certain genes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTH in lab experiments is its ability to induce methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate in plants, which can provide protection against various pathogens. BTH is also relatively easy to synthesize and can be obtained in pure form using well-established methods. However, one of the main limitations of using BTH is its potential toxicity to plants at high concentrations. Additionally, the effectiveness of BTH can vary depending on the plant species and the type of pathogen being targeted.

Future Directions

There are several future directions for research on BTH. One area of research could focus on optimizing the synthesis method of BTH to improve its purity and yield. Another area of research could focus on identifying the specific signaling pathways that are activated by BTH in plants. Additionally, further studies could be conducted to investigate the potential applications of BTH in the pharmaceutical industry, particularly in the production of secondary metabolites. Finally, more research could be conducted to investigate the potential use of BTH in combination with other plant protection agents to enhance their effectiveness.

Synthesis Methods

BTH can be synthesized by reacting 2-aminothiophene with carbon disulfide and chloroformic acid, followed by the reaction with methylamine. The resulting product is then purified by recrystallization to obtain pure BTH. This synthesis method has been well-established in the literature and has been used in several studies to obtain BTH for experimental purposes.

Scientific Research Applications

BTH has been extensively studied for its potential applications in the field of plant protection. It has been shown to induce methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate in plants, which enhances their natural defense mechanisms against various pathogens such as bacteria, fungi, and viruses. Several studies have demonstrated the effectiveness of BTH in protecting plants against various diseases, including powdery mildew, gray mold, and bacterial spot. BTH has also been shown to enhance the production of secondary metabolites in plants, which can have potential applications in the pharmaceutical industry.

properties

IUPAC Name

methyl N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S2/c1-13-8(12)9-7-11-10-6(15-7)5-3-2-4-14-5/h2-4H,1H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJXKTANDIUCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NN=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate

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